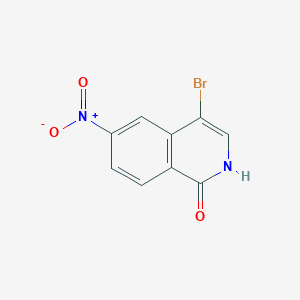
4-Bromo-6-nitro-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-6-nitro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.0541 .
Synthesis Analysis
The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides are used as the starting material. The reaction conditions are adjusted to selectively afford either 4-bromoisoquinoline or 4-bromoisquinolones. For instance, 4-bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, while 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .Molecular Structure Analysis
The InChI code for 4-bromo-6-nitro-2H-isoquinolin-1-one is 1S/C9H5BrN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) .Chemical Reactions Analysis
The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium. This reaction is part of a broader class of transition metal-catalyzed reactions that have been developed for the synthesis of substituted isoquinolines from phenylacetylene substrates .Physical And Chemical Properties Analysis
The molecular formula of 4-Bromo-6-nitro-2H-isoquinolin-1-one is C9H5BrN2O3 and it has a molecular weight of 269.054 .Scientific Research Applications
Catalytic Applications
Isothioureas catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions derived from tetrahydroisoquinoline, highlighting the utility of nitrophenyl esters in facilitating catalyst turnover and achieving high yields and enantioselectivity in synthesis (Arokianathar et al., 2018).
Synthetic Methodologies
A study demonstrated the synthesis of indazolo[3,2-a]isoquinolin-6-amines via Suzuki coupling and Cadogan cyclization, showcasing an application in synthesizing fluorescent compounds (Balog, J. A. et al., 2013). Another work explored the synthesis of N,N'-Alkylated tetrahydroquinoxalines, highlighting the versatility of bromo-nitroisoquinoline derivatives in preparing compounds containing isoindoline fragments (Abramov, I. et al., 2002).
Novel Compound Development
Research into bioreductively activated prodrug systems identified a compound derived from 5-bromoisoquinolin-1-one for selective drug delivery to hypoxic tissues, suggesting potential in therapeutic applications (Parveen, I. et al., 1999). Another study synthesized and characterized molecular solids based on Ni(mnt)2 ion, demonstrating applications in material science for understanding magnetic properties (Ni, C.-L. et al., 2005).
Chemopreventive Research
Investigations into the chemopreventive effects of flavonoids against oral carcinogenesis induced by 4-nitroquinoline-1-oxide in rats underscored the potential health benefits and therapeutic applications of dietary flavonoids in cancer prevention (Makita, H. et al., 1996).
properties
IUPAC Name |
4-bromo-6-nitro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJMKZAJTVSUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-nitro-2H-isoquinolin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2662720.png)

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)
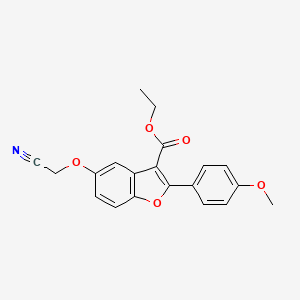

![2,4-Dimethylbenzo[H]quinolin-10-OL](/img/structure/B2662729.png)
![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2662730.png)
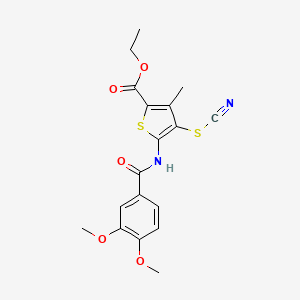
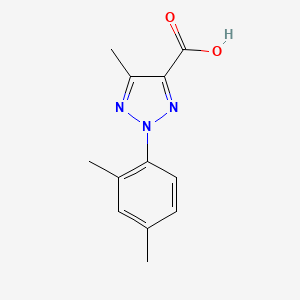

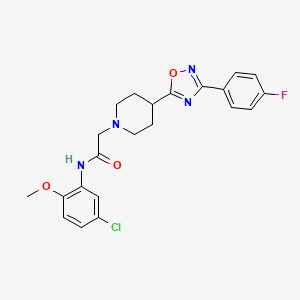

![N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2662740.png)
![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)